molecular formula C20H28O3 B11412474 4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one

4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one

Cat. No.: B11412474
M. Wt: 316.4 g/mol
InChI Key: ONGZXSKETIYJNF-UHFFFAOYSA-N
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Description

4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 3-methylbutyl bromide and pentyloxy bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of the target compound.

    3-methylbutyl-7-hydroxy-2H-chromen-2-one: A structurally related compound with similar properties.

    7-pentyloxy-2H-chromen-2-one: Another related compound with variations in the side chain.

Uniqueness

4-methyl-3-(3-methylbutyl)-7-(pentyloxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-3-(3-methylbutyl)-7-pentoxychromen-2-one

InChI

InChI=1S/C20H28O3/c1-5-6-7-12-22-16-9-11-17-15(4)18(10-8-14(2)3)20(21)23-19(17)13-16/h9,11,13-14H,5-8,10,12H2,1-4H3

InChI Key

ONGZXSKETIYJNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(C)C)C

Origin of Product

United States

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